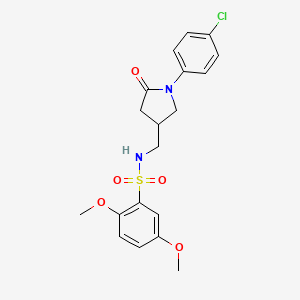
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.
Mode of Action
Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Actividad Biológica
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is C19H22ClN2O4S with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .
In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14±0.003 |
| Compound E | Urease | 1.13±0.003 |
3. Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .
Case Studies
- Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .
- Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVVRNSNGBDAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













